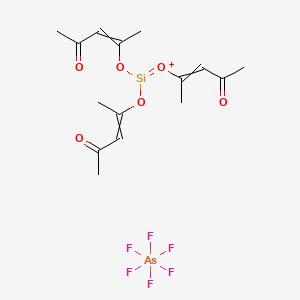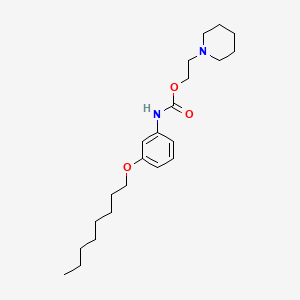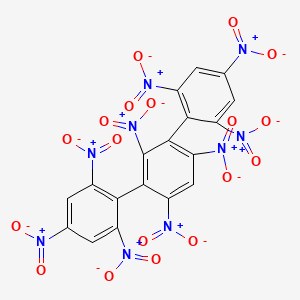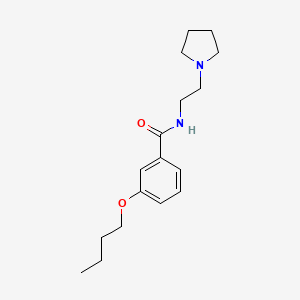
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group and a phenylbutenoic acid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds (E and 2Z). Common reagents used in the synthesis include hydrazine hydrate, phenylacetic acid, and thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted phenylbutenoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in developing new drugs for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various cellular pathways and processes.
Propiedades
Número CAS |
6961-77-9 |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |
Clave InChI |
XYFPMSZRSVNJFZ-PXBDENQTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


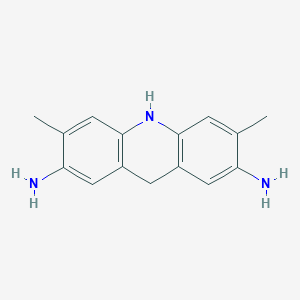
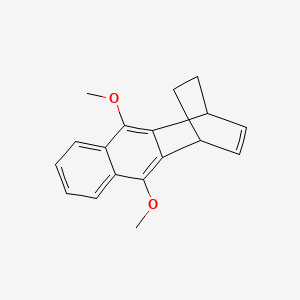
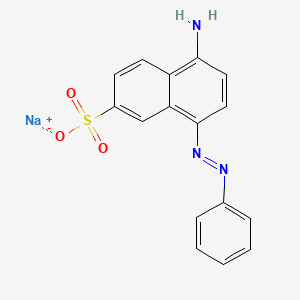
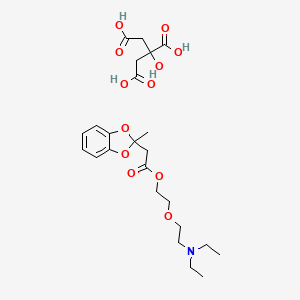
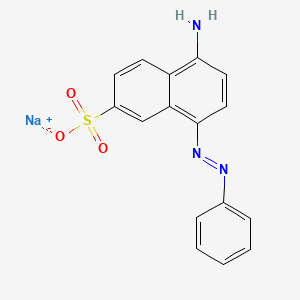

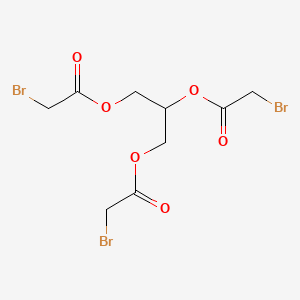
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
